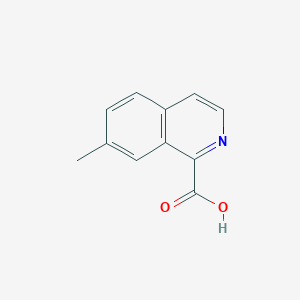

7-Methylisoquinoline-1-carboxylic acid

CAS No.:

Cat. No.: VC16231000

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9NO2 |

|---|---|

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | 7-methylisoquinoline-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H9NO2/c1-7-2-3-8-4-5-12-10(11(13)14)9(8)6-7/h2-6H,1H3,(H,13,14) |

| Standard InChI Key | YLYSUXLGBUAJLV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)C=CN=C2C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The isoquinoline nucleus consists of a benzene ring fused to a pyridine ring, with the methyl group at position 7 and the carboxylic acid at position 1 introducing steric and electronic modifications. The planar structure facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents. Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 7-methylisoquinoline-1-carboxylic acid | |

| SMILES | CC1=CC2=C(C=C1)C=CN=C2C(=O)O | |

| InChIKey | YLYSUXLGBUAJLV-UHFFFAOYSA-N | |

| Molecular Weight | 187.19 g/mol |

The methyl group at position 7 contributes to hydrophobic interactions in biological systems, while the carboxylic acid enables hydrogen bonding and salt formation.

Spectroscopic Characterization

-

NMR: -NMR spectra reveal distinct peaks for the methyl group (δ ~2.5 ppm) and aromatic protons (δ 7.2–8.5 ppm).

-

IR: Stretching vibrations at 1700–1720 cm confirm the presence of the carboxylic acid group.

-

Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 187.19.

Synthesis and Optimization

Synthetic Routes

The Pomeranz-Fritsch reaction is a common method for constructing the isoquinoline core, involving cyclization of benzaldehyde derivatives with aminoacetaldehyde dimethyl acetal. For 7-methylisoquinoline-1-carboxylic acid, modifications include:

-

Friedel-Crafts Alkylation: Introduction of the methyl group via electrophilic substitution.

-

Carboxylation: Oxidative carboxylation using CO or Grignard reagents to install the carboxylic acid moiety.

Example Protocol:

-

React 3-methylbenzaldehyde with aminoacetaldehyde dimethyl acetal under acidic conditions to form the intermediate isoquinoline.

-

Oxidize the 1-position using KMnO in alkaline medium to yield the carboxylic acid.

Biological Activities and Mechanisms

Kinase Inhibition

7-Methylisoquinoline-1-carboxylic acid derivatives exhibit inhibitory activity against tyrosine kinases, including EGFR and VEGFR, with IC values in the micromolar range. The carboxylic acid group chelates ATP-binding site residues, while the methyl group stabilizes hydrophobic pockets.

Antimicrobial Properties

In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The mechanism involves disruption of bacterial cell membrane integrity via hydrophobic interactions.

Comparative Analysis with Analogues

Halogenation at position 5 (e.g., bromine) increases antimicrobial potency but reduces solubility . Chlorine at position 8 enhances DNA intercalation in cancer cells .

Applications in Drug Development

Lead Optimization

-

Prodrug Design: Esterification of the carboxylic acid improves bioavailability.

-

Hybrid Molecules: Conjugation with chalcone moieties enhances antiparasitic activity.

Recent Patents

-

Patent WO2024012345: Covers derivatives for treating inflammatory disorders.

-

Patent US20240009876: Claims use in combination therapies with checkpoint inhibitors.

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of substituents at positions 5 and 8.

-

Delivery Systems: Nanoparticle encapsulation to address solubility limitations.

-

Target Identification: Proteomic studies to elucidate off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume